2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
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Description
2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16FN3O3 and its molecular weight is 353.353. The purity is usually 95%.
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Scientific Research Applications
Radical Scavenging Activity
Research into compounds related to "2-(2-Fluorophenoxy)-1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone" has explored their antioxidant properties, particularly focusing on radical scavenging activity. Studies have utilized density functional theory (DFT) to optimize the geometries of phenol and its derivatives, aiming to explain molecular properties like energy gap, electronegativity, hardness, electrophilicity, and radical scavenging activity through various mechanisms (Al‐Sehemi & Irfan, 2017).
Drug Metabolism
Another area of interest is the metabolism of compounds containing the oxetane moiety, such as AZD1979, which includes a structure similar to the compound . These studies focus on how such compounds are metabolized in the body, particularly looking at the role of microsomal epoxide hydrolase in the biotransformation process. Understanding these mechanisms can help in designing drugs with improved physicochemical parameters and metabolic stability (Li et al., 2016).
Antimicrobial and Antifungal Properties
Compounds structurally related to "this compound" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have shown promising in vitro activities against bacterial and fungal organisms, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2019).
Cytotoxic Evaluation
Research has also been conducted on novel derivatives of 1, 3, 4-oxadiazole compounds for cytotoxic evaluation. These studies focus on the antiproliferative activity of such compounds on human carcinoma cell lines, showing that certain derivatives exhibit good cytotoxicity, potentially offering a basis for cancer therapy development (Adimule et al., 2014).
Synthesis and Evaluation of Derivatives
Various derivatives of the core compound have been synthesized and evaluated for their potential applications, including their role in antibacterial, antifungal, and antimycobacterial activities. These studies underscore the versatility and potential of such compounds in contributing to the development of new therapeutic agents (Ali & Yar, 2007).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c20-15-8-4-5-9-16(15)25-12-17(24)23-10-14(11-23)19-21-18(22-26-19)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDLVLHNLFJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.